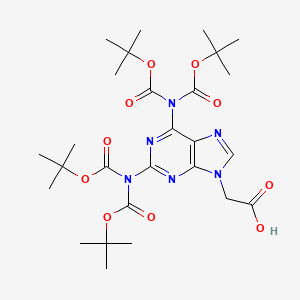
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a purine ring system, which is a fundamental component of many biologically significant molecules, such as nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid typically involves multiple steps, starting from commercially available purine derivatives. The key steps include the introduction of the Boc protecting groups and the formation of the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in the removal of Boc protecting groups, yielding free amines.
Scientific Research Applications
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s purine structure makes it relevant in studies involving nucleotides and nucleic acids.
Medicine: It can be used in the design and synthesis of antiviral and anticancer agents due to its structural similarity to biologically active purines.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is largely dependent on its interactions with biological molecules. The Boc protecting groups can be selectively removed under acidic conditions, revealing reactive amine groups that can interact with various molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: This compound also contains Boc-protected amine groups and is used in the synthesis of multifunctional peptide dendrimers.
9H-purin-6-amine: A simpler purine derivative that lacks the Boc protecting groups and acetic acid moiety.
Uniqueness
2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is unique due to its combination of Boc-protected amine groups and a purine ring system. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, its structural complexity provides opportunities for the development of novel pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCDCBDYVFJUFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

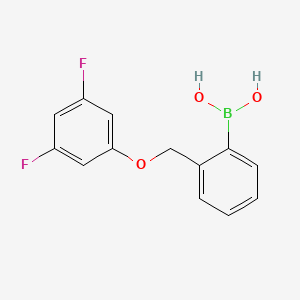


![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)

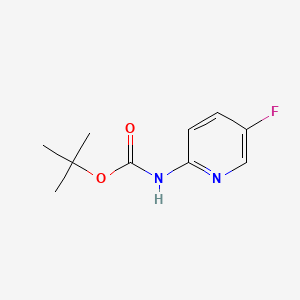

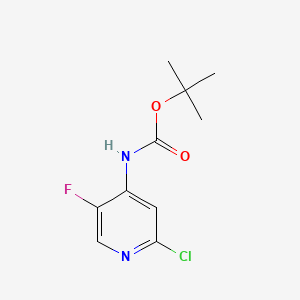
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)

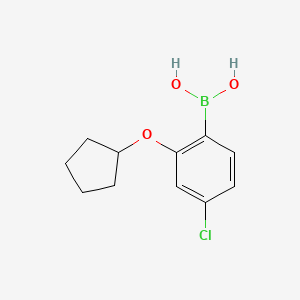
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)

